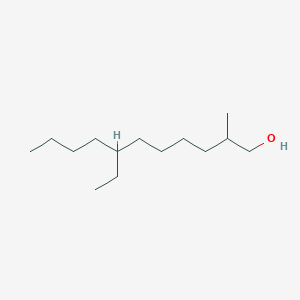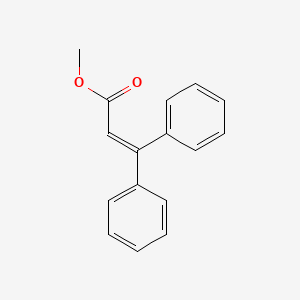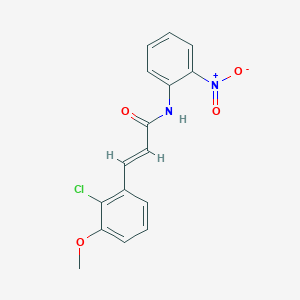
3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-methoxyphenyl group and a nitrophenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amide derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-butenamide
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2-nitrophenyl)-2-propenamide is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
853349-99-2 |
|---|---|
Molecular Formula |
C16H13ClN2O4 |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-14-8-4-5-11(16(14)17)9-10-15(20)18-12-6-2-3-7-13(12)19(21)22/h2-10H,1H3,(H,18,20)/b10-9+ |
InChI Key |
KUHRCLVSOZURGG-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



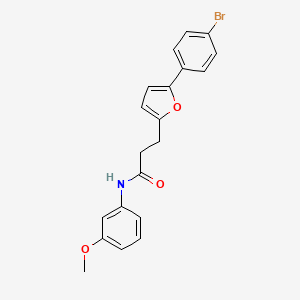

![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
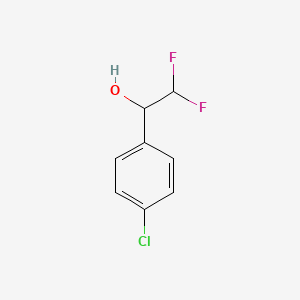


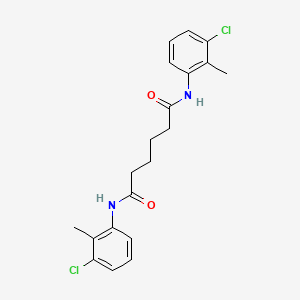
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
